molecular formula C15H13ClN2O2 B8325034 6-chloro-2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one

6-chloro-2-(3-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one

Cat. No. B8325034
M. Wt: 288.73 g/mol
InChI Key: IQFRWIHSBFGANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06479499B1

Procedure details

According to the preparation of 61 (Method B), 2-amino-5-chlorobenzamide (31) (1.0 g, 5.9 mmol) and 3-methoxybenzaldehyde (34) (0.8 g, 5.9 mmol) were used to afford 50 (20.0 mg, 1.1%) and 68 (1.6 g, 95.0%) as colorless powder.
[Compound]
Name
61
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Yield
1.1%
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=O>>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([C:17]2[NH:6][C:4](=[O:5])[C:3]3[C:2](=[CH:10][CH:9]=[C:8]([Cl:11])[CH:7]=3)[N:1]=2)[CH:19]=[CH:20][CH:21]=1.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:17]2[NH:6][C:4](=[O:5])[C:3]3[C:2](=[CH:10][CH:9]=[C:8]([Cl:11])[CH:7]=3)[NH:1]2)[CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
61
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=C(C=C1)Cl
Name
Quantity
0.8 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=NC2=CC=C(C=C2C(N1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 1.1%
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1NC2=CC=C(C=C2C(N1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06479499B1

Procedure details

According to the preparation of 61 (Method B), 2-amino-5-chlorobenzamide (31) (1.0 g, 5.9 mmol) and 3-methoxybenzaldehyde (34) (0.8 g, 5.9 mmol) were used to afford 50 (20.0 mg, 1.1%) and 68 (1.6 g, 95.0%) as colorless powder.
[Compound]
Name
61
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Yield
1.1%
Name
Yield
95%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=O>>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([C:17]2[NH:6][C:4](=[O:5])[C:3]3[C:2](=[CH:10][CH:9]=[C:8]([Cl:11])[CH:7]=3)[N:1]=2)[CH:19]=[CH:20][CH:21]=1.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:17]2[NH:6][C:4](=[O:5])[C:3]3[C:2](=[CH:10][CH:9]=[C:8]([Cl:11])[CH:7]=3)[NH:1]2)[CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
61
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=C(C=C1)Cl
Name
Quantity
0.8 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=NC2=CC=C(C=C2C(N1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 1.1%
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1NC2=CC=C(C=C2C(N1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.